molecular formula C24H20N4O2 B11500722 2'-amino-1'-(4-methylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

2'-amino-1'-(4-methylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B11500722
M. Wt: 396.4 g/mol
InChI Key: FLCIFRDPWCJAES-UHFFFAOYSA-N
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Description

2’-amino-1’-(4-methylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features an indole and quinoline moiety, making it a significant molecule in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-1’-(4-methylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole synthesis is a well-known method for constructing indole rings, which can be further modified to incorporate the quinoline moiety . The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of high-throughput screening methods can help identify the most efficient catalysts and reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2’-amino-1’-(4-methylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the molecule .

Scientific Research Applications

2’-amino-1’-(4-methylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-amino-1’-(4-methylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2’-amino-1’-(4-methylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile apart is its spiro linkage, which imparts unique chemical and biological properties. This structural feature can enhance the compound’s stability, bioavailability, and ability to interact with multiple biological targets, making it a valuable molecule for further research and development .

Properties

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

2'-amino-1'-(4-methylphenyl)-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-quinoline]-3'-carbonitrile

InChI

InChI=1S/C24H20N4O2/c1-14-9-11-15(12-10-14)28-19-7-4-8-20(29)21(19)24(17(13-25)22(28)26)16-5-2-3-6-18(16)27-23(24)30/h2-3,5-6,9-12H,4,7-8,26H2,1H3,(H,27,30)

InChI Key

FLCIFRDPWCJAES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)CCC3)C4(C5=CC=CC=C5NC4=O)C(=C2N)C#N

Origin of Product

United States

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